2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Overview
Description
2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a chemical compound with the molecular formula C₇H₁₂Cl₂N₂O and a molecular weight of 211.09 g/mol . It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride typically involves the reaction of 2-amino-2-(pyridin-2-yl)ethanol with hydrochloric acid to form the dihydrochloride salt . One common method involves the use of potassium hydroxide in tetrahydrofuran and water at 0°C, followed by the addition of bis(trichloromethyl) carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with an emphasis on maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-pyridyl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-pyridyl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, although detailed pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-pyridyl)ethanol dihydrochloride: Similar in structure but with the amino group positioned at the 4-pyridyl position.
Beta-Amino-2-pyridineethanol hydrochloride: Another structurally related compound with similar functional groups.
Uniqueness
2-Amino-2-(2-pyridyl)ethanol dihydrochloride is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it valuable in research for developing new chemical entities and studying biological mechanisms.
Properties
IUPAC Name |
2-amino-2-pyridin-2-ylethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695935 | |
Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-63-7 | |
Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.